Propyl pyrazole triol

Vue d'ensemble

Description

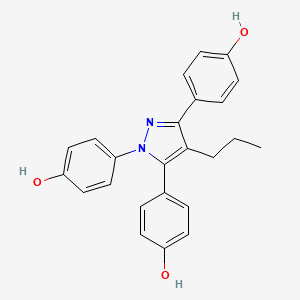

4,4',4''-(4-propylpyrazole-1,3,5-triyl)trisphenol is a pyrazole that is 1H-pyrazole bearing three 4-hydroxyphenyl substituents at positions 1, 3 and 5 as well as a propyl substituent at position 4. Potent, subtype-selective estrogen receptor agonist (EC50 ~ 200 pM); displays 410-fold selectivity for ERalpha over ERbeta. Prevents ovariectomy-induced weight gain and loss of bone mineral density, and induces gene expression in the hypothalamus following systemic administration in vivo. It has a role as an estrogen receptor agonist. It is a member of pyrazoles and a member of phenols.

Applications De Recherche Scientifique

Propyl Pyrazole Triol (PPT) : Applications de la Recherche Scientifique

Agoniste sélectif du récepteur ERα : Le PPT est un agoniste synthétique, non stéroïdien du récepteur ERα (récepteur des œstrogènes alpha) avec une sélectivité significative par rapport au récepteur ERβ (récepteur des œstrogènes bêta), ce qui en fait un outil précieux pour étudier la fonction du récepteur ERα dans divers processus biologiques .

Catalyseur synthétique : En tant que composé organique, le PPT sert de catalyseur synthétique pour la synthèse de différents composés, soulignant sa polyvalence dans les réactions chimiques .

Activation de la transcription génétique : En raison de sa forte affinité de liaison sélective pour le récepteur ERα, le PPT active la transcription génétique spécifiquement par l’intermédiaire de ce récepteur, ce qui est crucial pour la compréhension des gènes sensibles aux œstrogènes .

Modèle in vivo de lésion d’ischémie-reperfusion : Dans un modèle in vivo de lésion d’ischémie-reperfusion chez le lapin, le traitement par l’œstradiol et le PPT a réduit de manière significative la taille de l’infarctus par rapport à d’autres traitements, démontrant ses applications thérapeutiques potentielles .

Agoniste du GPER (GPR30) : Bien qu’il ait été initialement considéré comme hautement sélectif pour le récepteur ERα, le PPT s’est également révélé agir comme un agoniste du GPER (GPR30), ce qui élargit ses implications de recherche .

Activités agricoles et pharmaceutiques : La structure du pyrazole, présente dans le PPT, présente une variété d’activités dans les contextes agricoles et pharmaceutiques, ce qui suggère ses applications plus larges dans ces industries .

Mécanisme D'action

Target of Action

Propyl Pyrazole Triol (PPT) is a synthetic, nonsteroidal agonist of the Estrogen Receptor alpha (ERα) . It has a 410-fold relative binding affinity for ERα (49%) compared to Estrogen Receptor beta (ERβ: 0.12%) . ERα is a ligand-activated transcription factor that mediates the actions of estrogen .

Mode of Action

PPT activates gene transcription only through ERα . It binds to ERα and triggers a conformational change that allows the receptor to interact with specific DNA sequences called estrogen response elements (EREs). This interaction leads to the transcription of target genes .

Biochemical Pathways

The activation of ERα by PPT influences several biochemical pathways. For instance, it has been shown to improve glucose tolerance in ob/ob mice . This effect is likely mediated through the regulation of genes involved in glucose metabolism, such as the transcription factor signal transducer and activator of transcription 3, and glucose-6-phosphatase .

Result of Action

The activation of ERα by PPT has several cellular and molecular effects. For example, it has been shown to improve glucose tolerance and insulin sensitivity in ob/ob mice . Moreover, PPT significantly decreased infarct size in an in vivo rabbit model of ischemia-reperfusion injury .

Analyse Biochimique

Biochemical Properties

Propyl pyrazole triol plays a significant role in biochemical reactions by selectively binding to estrogen receptor alpha (ERα) with a binding affinity approximately 410 times higher than that for estrogen receptor beta (ERβ) . This selective binding allows this compound to modulate the activity of ERα, influencing various downstream signaling pathways. The compound interacts with several biomolecules, including transcription factors and enzymes involved in glucose metabolism, such as signal transducer and activator of transcription 3 (STAT3) and glucose-6-phosphatase .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In adipocytes and skeletal muscle cells, it enhances glucose uptake and improves insulin sensitivity . In hepatocytes, this compound modulates gene expression, leading to decreased hepatic lipid content and improved glucose tolerance . These effects are mediated through the activation of ERα, which influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its selective binding to ERα, leading to the activation of ERα-mediated transcriptional activity . This activation results in the modulation of various genes involved in glucose metabolism, lipid metabolism, and inflammatory responses . This compound also influences the activity of transcription factors such as STAT3, which plays a crucial role in regulating glucose homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Short-term treatment with this compound improves glucose tolerance and insulin sensitivity in animal models

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound improves glucose tolerance and insulin sensitivity without significant adverse effects . Higher doses may lead to toxic effects and require careful monitoring to avoid potential adverse outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose and lipid metabolism. It interacts with enzymes such as glucose-6-phosphatase and transcription factors like STAT3, influencing metabolic flux and metabolite levels . These interactions contribute to the compound’s ability to improve glucose tolerance and reduce hepatic lipid content.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its effects on cellular activity and function. The compound’s targeting signals and post-translational modifications direct it to specific organelles, ensuring its proper localization and activity .

Propriétés

IUPAC Name |

4-[2,5-bis(4-hydroxyphenyl)-4-propylpyrazol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3/c1-2-3-22-23(16-4-10-19(27)11-5-16)25-26(18-8-14-21(29)15-9-18)24(22)17-6-12-20(28)13-7-17/h4-15,27-29H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTXSIGGFRQYKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N(N=C1C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9040392 | |

| Record name | Propylpyrazoletriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263717-53-9 | |

| Record name | Propyl pyrazole triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=263717-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tris(4-hydroxyphenyl)-4-propyl-1H-pyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263717539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylpyrazoletriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9040392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4',4''-(4-PROPYL-(1H)-PYRAZOLE-1,3,5-TRIYL)TRISPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T83Y6JZPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of propyl pyrazole triol?

A1: this compound exhibits high affinity and selectivity for ERα, one of the two major estrogen receptor subtypes. [, , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound exert its effects at the molecular level?

A2: Upon binding to ERα, PPT induces conformational changes in the receptor, promoting its dimerization and subsequent binding to estrogen response elements (EREs) located within the promoter regions of target genes. [, , ] This interaction modulates the transcriptional activity of these genes, ultimately leading to various downstream effects.

Q3: Can you provide examples of downstream effects observed upon this compound treatment in different models?

A3: Studies utilizing PPT have revealed a range of downstream effects, including:

- Uterine growth and gene expression changes in mice: PPT stimulated uterine growth, increased expression of genes like complement component 3, lactoferrin, and glucose-6-phosphate dehydrogenase, and decreased androgen receptor and progesterone receptor mRNA levels. []

- Improved glucose tolerance in obese mice: Treatment with PPT ameliorated glucose tolerance and insulin sensitivity in obese mice models. []

- Neuroprotection in a mouse model of global ischemia: PPT demonstrated neuroprotective effects by reducing ischemic damage in specific brain regions. []

- Modulation of heat shock protein expression in rat skeletal muscle: PPT treatment led to increased basal levels of heat shock protein 70 (Hsp70) in rat soleus muscle fibers. []

- Anti-edema effects in a rat model of traumatic brain injury: PPT administration attenuated brain edema and blood-brain barrier disruption following traumatic brain injury. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.